3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one
Overview
Description
“3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one” is a versatile chemical compound used in scientific research. It has a unique structure that allows for various applications, such as drug discovery and material synthesis. The molecular formula of this compound is C10H12N2O2S .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered thiophene ring, which is a privileged heterocycle that contains one sulfur as a heteroatom . The molecular weight of this compound is 224.28 .Chemical Reactions Analysis
Thiophene-based analogs, including “this compound”, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
Chemical Synthesis and Structural Analysis : This compound is involved in Dieckmann cyclization processes and has been a subject of study in the context of piperazine-2,5-diones formation, a crucial aspect in organic synthesis (Aboussafy & Clive, 2012). Additionally, its structural characteristics have been explored through X-ray crystallography to understand its molecular configuration in various forms (Little et al., 2008).
Biological Applications : Compounds like "3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one" have shown potential in antiviral and antimicrobial activities. Studies have demonstrated their efficacy against Tobacco mosaic virus (TMV) and various microbial strains, indicating their potential in pharmaceutical applications (Reddy et al., 2013).
Pharmacological Research : This chemical is also significant in pharmacological research, particularly in the synthesis of allosteric enhancers for A1 adenosine receptors, which are critical in neurological functions (Romagnoli et al., 2008).
Antidepressant and Antianxiety Properties : Research has also been conducted on derivatives of this compound for their potential antidepressant and antianxiety effects, indicating its relevance in mental health therapeutics (Kumar et al., 2017).
Radioactive Tracing in Medical Imaging : The compound has been studied for its role in radiolabeling, which is essential in the development of tracers for positron emission tomography (PET) used in medical imaging (Kuhnast et al., 2006).
Agricultural and Fungicidal Applications : This compound and its derivatives have been explored for fungicidal activities against plant fungi, offering potential applications in agriculture (Wang et al., 2015).
Quantitative Structure-Activity Relationship (QSAR) Studies : It has been used in QSAR studies to understand the relationship between molecular structure and biological activity, which is crucial for drug design and discovery (Al-Masoudi et al., 2011).
Future Directions
Thiophene-based analogs, including “3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one”, continue to attract interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis, characterization, and application of these compounds .
Properties
IUPAC Name |
3-methyl-4-(thiophene-2-carbonyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7-9(13)11-4-5-12(7)10(14)8-3-2-6-15-8/h2-3,6-7H,4-5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJSNMWBQIZNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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